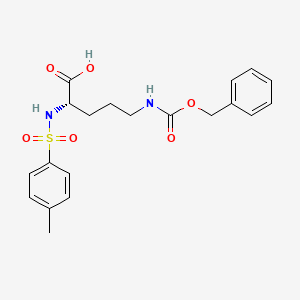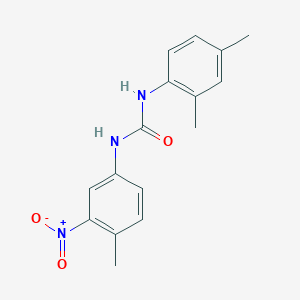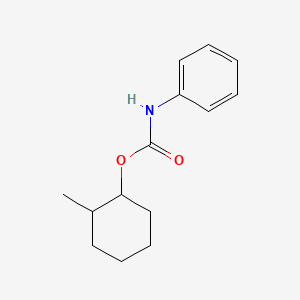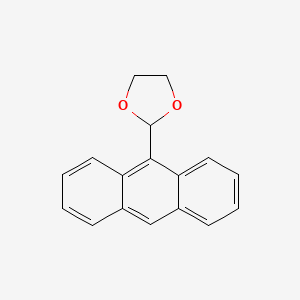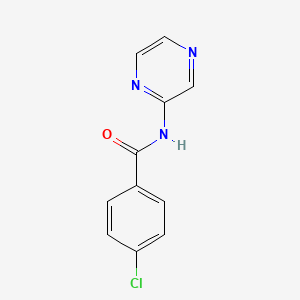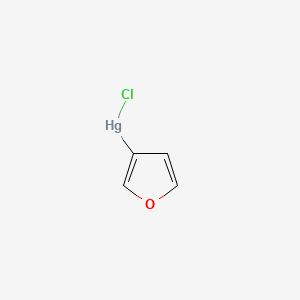
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features multiple functional groups, including amides and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The starting materials often include anthracene derivatives and trimethoxybenzoyl chloride. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids or bases to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Anthracene derivatives: Compounds with similar anthracene cores but different substituents.
Trimethoxybenzoyl compounds: Molecules featuring the trimethoxybenzoyl group.
Amides: Other amide-containing compounds with varying side chains.
Uniqueness
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity and applications.
Properties
CAS No. |
882864-38-2 |
|---|---|
Molecular Formula |
C34H30N2O10 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
N-[9,10-dioxo-6-[(3,4,5-trimethoxybenzoyl)amino]anthracen-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C34H30N2O10/c1-41-25-11-17(12-26(42-2)31(25)45-5)33(39)35-19-7-9-21-23(15-19)29(37)22-10-8-20(16-24(22)30(21)38)36-34(40)18-13-27(43-3)32(46-6)28(14-18)44-4/h7-16H,1-6H3,(H,35,39)(H,36,40) |
InChI Key |
JIBOMNMMNQJHTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

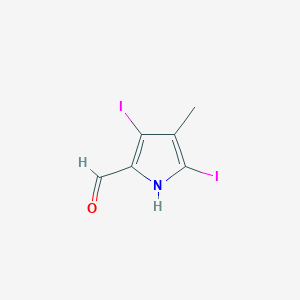
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
